molecular formula C15H22BFN2O3 B8085577 3-Ethyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

3-Ethyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B8085577
M. Wt: 308.16 g/mol
InChI Key: UIEHVDUTOMHSRK-UHFFFAOYSA-N
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Description

3-Ethyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a boronate-containing urea derivative with a fluorine substituent at the 2-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position of the phenyl ring. Key features include:

  • Chemical Formula: C₁₅H₂₂BFN₂O₃.
  • Molar Mass: ~307.81 g/mol (calculated).
  • Functional Groups: Urea (hydrogen-bonding capability), fluorine (electron-withdrawing), and boronate ester (cross-coupling utility).

The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions (palladium-catalyzed C–C bond formation) , while the fluorine may enhance metabolic stability and electronic modulation. Structural determination of such compounds often employs crystallographic tools like SHELXL .

Properties

IUPAC Name

1-ethyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFN2O3/c1-6-18-13(20)19-12-8-7-10(9-11(12)17)16-21-14(2,3)15(4,5)22-16/h7-9H,6H2,1-5H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEHVDUTOMHSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves a multi-step reaction process. One common method is the reaction of 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with ethyl isocyanate under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process would be optimized for efficiency and yield, ensuring that the compound is produced in high purity and quantity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Ethyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism by which 3-Ethyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea exerts its effects involves its interaction with specific molecular targets. The presence of the fluorine atom and the tetramethyl-1,3,2-dioxaborolan-2-yl group allows it to bind to certain enzymes or receptors, leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to three analogs (Table 1):

Table 1: Key Properties of Target Compound and Analogs

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituents Reactivity in Suzuki Coupling Storage Conditions
3-Ethyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (Target) Not Available C₁₅H₂₂BFN₂O₃ 307.81 2-Fluoro, 4-boronate, 3-ethyl urea High (para-EWG activation) Assumed 2–8°C*
3-Ethyl-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea 874299-04-4 C₁₅H₂₃BN₂O₃ 290.17 3-Boronate, 3-ethyl urea Moderate (meta position) 2–8°C
1-{4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidin-1-yl}ethan-1-one 957345-32-3 C₁₃H₂₂BN₃O₃ 291.15 Pyrazole-boronate, piperidine, acetyl Variable (heterocyclic core) Not Specified

*Assumed based on analog .

Key Observations:

Substituent Position :

  • The target compound has a para-boronate and 2-fluoro substituent, enhancing electronic activation for Suzuki coupling compared to the meta-boronate analog . Electron-withdrawing fluorine increases boronate electrophilicity, accelerating transmetallation .
  • Heterocyclic analogs (e.g., pyrazole-boronate ) exhibit distinct reactivity due to differing ring electronics and steric profiles.

Steric and Electronic Effects: Fluorine in the target compound introduces steric hindrance near the boronate, which may slightly reduce coupling efficiency compared to non-fluorinated para-boronates. However, this is offset by electronic activation .

Biological Activity

Overview

3-Ethyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₅H₂₂BFN₂O₃, with a molecular weight of approximately 308.156 g/mol. Its structure includes a fluorine atom, an ethyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety attached to a phenyl ring.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with ethyl isocyanate. This multi-step process requires specific conditions such as the presence of catalysts and controlled temperatures to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom and the dioxaborolane group enhance its binding affinity to various enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activity, making it a valuable tool in biochemical assays.

Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor. For example:

  • Inhibition of Kinases : Studies have shown that similar compounds can inhibit kinases involved in cell signaling pathways, which are crucial for cancer progression.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : Preliminary tests suggest potential antimicrobial activity against specific bacterial strains, warranting further investigation into its efficacy as an antibiotic agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityNotes
2-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]propanenitrileStructureModerate enzyme inhibitionSimilar dioxaborolane structure
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamideStructureAnticancer propertiesRelated to anti-tumor activity

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